4-(2-Methylmorpholin-4-yl)benzonitrile
Description
4-(2-Methylmorpholin-4-yl)benzonitrile is a benzonitrile derivative substituted at the para position with a 2-methylmorpholine group. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, is modified here with a methyl group at the 2-position (Figure 1). This structural motif combines the electron-withdrawing nitrile group with the moderately electron-donating morpholine moiety, making it a versatile intermediate in pharmaceutical and materials chemistry.
Benzonitrile derivatives are widely used in nonlinear optical (NLO) materials, drug discovery (e.g., reverse transcriptase inhibitors ), and polymer composites due to their tunable electronic properties . The 2-methylmorpholine substituent likely enhances solubility in polar aprotic solvents and influences steric and electronic interactions in biological or material systems.
Properties
IUPAC Name |
4-(2-methylmorpholin-4-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-9-14(6-7-15-10)12-4-2-11(8-13)3-5-12/h2-5,10H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFJQUNUWNYAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Bromo-2-(morpholin-4-yl)benzonitrile
- Structure : Morpholine substituent at position 2; bromine at position 4.
- Properties: Molecular weight 267.12 g/mol; white solid; soluble in chloroform and methanol .
5-Formyl-2-(morpholin-4-yl)benzonitrile
- Structure : Morpholine at position 2; formyl group at position 5.
- Properties: Molecular weight 216.24 g/mol; yellow solid; soluble in DMSO and methanol .
- Comparison : The formyl group enhances electrophilicity, making this compound suitable for condensation reactions. Unlike the target compound’s methyl group, the formyl substituent could participate in hydrogen bonding, altering solubility and interaction profiles.
4-(Dimethylamino)benzonitrile
- Structure: Dimethylamino group at position 4.
- Properties : Molecular weight 146.19 g/mol; CAS 1197-19-9; used in dyes and polymers .
- Comparison: The dimethylamino group is a stronger electron donor than morpholine, increasing the electron density of the benzonitrile ring. This enhances fluorescence properties, making it valuable in NLO materials .
4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile
- Structure : Morpholine and hydroxynaphthyl groups attached via a methylene bridge.
- Comparison : The hydroxynaphthyl group introduces aromaticity and hydrogen-bonding capacity, which could improve crystallinity and thermal stability compared to the target compound.
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile
- Structure: Pyrimidinylamino substituent at position 4.
- Properties : Involved in antiviral drug synthesis (e.g., intermediates for reverse transcriptase inhibitors) .
- Comparison : The pyrimidine ring offers hydrogen-bonding sites, enhancing binding affinity in biological systems. This contrasts with the morpholine group’s role in solubility modulation.
4-(3-Thienyl)benzonitrile
- Structure : Thiophene ring at position 4.
- Properties : Molecular weight 185.24 g/mol; used in heterocyclic building blocks .
Key Findings and Implications
- Electronic Effects: Morpholine substituents balance electron donation and withdrawal, while dimethylamino groups enhance electron density, and halogens/thiophenes alter reactivity .
- Solubility : Morpholine and polar groups (e.g., formyl) improve solubility in aprotic solvents, critical for pharmaceutical formulations .
- Biological Relevance : Pyrimidinyl and morpholine derivatives show promise in drug discovery, particularly for antiviral applications .
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